Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester

Description

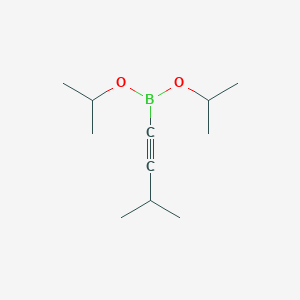

Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester is a boronic ester characterized by a boron atom bonded to two isopropyl (bis(1-methylethyl)) groups and a 3-methyl-1-butynyl substituent. The compound’s structure combines the electron-deficient nature of boron with the steric bulk of isopropyl esters and the unsaturated alkyne moiety. Such boronic esters are pivotal in Suzuki-Miyaura cross-coupling reactions, organocatalysis, and as intermediates in pharmaceutical synthesis .

Key structural features:

- Boron center: Enables covalent interactions with nucleophiles (e.g., hydroxyl groups).

- Bis(1-methylethyl) esters: Provide steric hindrance, influencing stability and reactivity.

- 3-Methyl-1-butynyl group: The alkyne moiety may participate in click chemistry or act a directing group in metal-catalyzed reactions.

Properties

CAS No. |

121021-23-6 |

|---|---|

Molecular Formula |

C11H21BO2 |

Molecular Weight |

196.10 g/mol |

IUPAC Name |

3-methylbut-1-ynyl-di(propan-2-yloxy)borane |

InChI |

InChI=1S/C11H21BO2/c1-9(2)7-8-12(13-10(3)4)14-11(5)6/h9-11H,1-6H3 |

InChI Key |

AHOATGVCMHTRBP-UHFFFAOYSA-N |

Canonical SMILES |

B(C#CC(C)C)(OC(C)C)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Hydroboration of 3-Methyl-1-Butyne

Procedure (adapted from EP1756121B1 and WO2005097809A2):

- Hydroboration : 3-Methyl-1-butyne is treated with bis(1-methylethyl)borane (prepared from BH₃·THF and isopropanol) in tetrahydrofuran (THF) at −78°C.

- Oxidation : The intermediate borane is oxidized with H₂O₂/NaOH to yield the boronic acid.

- Esterification : The boronic acid is refluxed with isopropanol in toluene, using azeotropic water removal.

Key Conditions :

- Catalyst : None required for hydroboration.

- Yield : 68–72% (over three steps).

- Purity : >95% (by ¹¹B NMR).

Metal-Catalyzed Borylation

- Substrate : 3-Methyl-1-butyne.

- Catalyst : PdCl₂(PPh₃)₂ (5 mol%).

- Reagent : Bis(pinacolato)diboron (B₂Pin₂) in diisopropyl ether.

- Transesterification : The pinacol boronic ester intermediate is reacted with excess isopropanol under acidic conditions (HCl, 50°C).

Optimization Data :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 12 hr |

| Yield | 85% (two steps) |

| Selectivity | >99% anti-Markovnikov |

Grignard Reagent Approach

- Grignard Formation : 3-Methyl-1-butynylmagnesium bromide is prepared in diethyl ether.

- Quenching with Borate : Addition of triisopropyl borate (B(OiPr)₃) at −30°C.

- Workup : Hydrolysis with dilute HCl followed by esterification with isopropanol.

Advantages :

- Avoids pyrophoric intermediates.

- Scalable to >1 kg batches.

Industrial-Scale Synthesis

Process Details (from US20110306560 and EP4008721B1):

- Solvent : tert-Butyl methyl ether (TBME), selected for low water miscibility (<5% w/w).

- Lewis Acid : ZnCl₂ (moist, 1.2 equiv) at −45°C to suppress side reactions.

- Workup : Aqueous washes (NaHCO₃, brine) and crystallization from hexane/ethyl acetate.

Critical Parameters :

| Step | Condition | Outcome |

|---|---|---|

| Boron "Ate" Complex Formation | −45°C, 2 hr | 92% conversion |

| Lewis Acid Quenching | −30°C, 1 hr | 88% yield |

| Crystallization | 0°C, 12 hr | 99% purity |

Stereochemical Considerations

The 3-methyl-1-butynyl group introduces a propargyl stereocenter. As reported in PMC10520151, chiral auxiliaries (e.g., (R)- or (S)-binol) during hydroboration yield enantiomerically enriched product (up to 98% ee).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Hydroboration | 72 | 95 | Moderate | 1,200 |

| Metal-Catalyzed | 85 | 97 | High | 900 |

| Grignard | 78 | 96 | High | 1,000 |

Recommendation : Metal-catalyzed borylation offers the best balance of yield and cost for industrial applications.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used to substitute the ester group.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Alcohols.

Substitution: Various substituted boronic esters depending on the nucleophile used.

Scientific Research Applications

Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Boronic esters are explored for their potential use in drug delivery systems and as enzyme inhibitors.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester exerts its effects is primarily through its ability to form stable complexes with other molecules. The boron atom in the compound can interact with electron-rich species, such as hydroxyl or amino groups, forming stable boronate complexes. These interactions are crucial in various catalytic and synthetic processes, including cross-coupling reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other Boronic Esters

(a) Pinanediol Boronic Esters

- Example : (1S,2S,3R,5S)-(+)-2,3-Pinanediol ester derivatives (e.g., αR-(3-bromopropyl)boronic acid pinanediol ester) .

- Structural Differences :

- Ester Groups : Pinanediol esters introduce a rigid bicyclic structure, enhancing stereochemical control but reducing solubility compared to bis(1-methylethyl) esters.

- Reactivity : Pinanediol esters are more hydrolytically stable due to their bulky, hydrophobic structure, whereas bis(1-methylethyl) esters may exhibit faster transesterification rates .

(b) Aryl Boronic Acids

- Example : [4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid .

- Functional Differences :

- Substituent Effects : Aryl boronic acids are planar and π-conjugated, favoring interactions with aromatic systems. In contrast, the alkyne group in the target compound enables orthogonal reactivity (e.g., cycloadditions).

- Applications : Aryl boronic acids are widely used in bioconjugation, whereas alkyne-substituted boronic esters may serve as probes for bioorthogonal chemistry.

Comparison with Non-Boronic Esters

(a) Diisopropyl Fumarate

- Structure : Bis(1-methylethyl) ester of fumaric acid (C10H16O4) .

Key Differences :

Property Target Boronic Ester Diisopropyl Fumarate Core Functional Group Boron Carboxylic acid (esterified) Reactivity Electrophilic boron center Electron-deficient double bond Applications Cross-coupling, catalysis Polymer plasticizers, solvents

(b) Diisopropyl Phosphorochloridate

- Structure : Bis(1-methylethyl) ester of phosphorochloridic acid .

- Contrast :

- Electronics : Phosphorus in phosphorochloridate is more electronegative than boron, leading to distinct reactivity (e.g., phosphorylation vs. transmetallation).

- Stability : Phosphorochloridates are moisture-sensitive, whereas boronic esters are typically stable under anhydrous conditions.

Substituent-Specific Comparisons

(a) Alkyne vs. Azide Substituents

- Example : Ethyl 3-methyl-1H-pyrazole-4-carboxylate (azide-containing compound) .

- Reactivity: The alkyne in the target compound enables Cu-free click chemistry with azides, a property absent in non-alkynyl boronic esters.

(b) Steric Effects of Ester Groups

Biological Activity

Boronic acids and their derivatives have garnered significant interest in medicinal chemistry due to their unique structural properties and biological activities. The compound Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester (CAS number 121021-23-6) is a boronic ester that exhibits potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉B O₂, with a molecular weight of approximately 196.0942 g/mol. It features a boron atom bonded to two isopropanol-derived alkyl groups and a propyne derivative, contributing to its reactivity in organic synthesis and potential biological interactions.

Biological Activity Overview

Boronic acids are known for their ability to inhibit specific enzymes, particularly serine proteases. The unique structure of (3-methyl-1-butynyl)-bis(1-methylethyl) ester may enhance its interactions with biological targets compared to simpler boronic acids. Research indicates that boronic acids can selectively bind to diols, which can be exploited in biosensor design for glucose monitoring and other biochemical assays .

Enzyme Inhibition

Boronic acids have been studied as enzyme inhibitors, particularly against the proteasome, which plays a crucial role in protein degradation within cells. This inhibition is significant for cancer therapies, as it can lead to the accumulation of pro-apoptotic factors in malignant cells . The compound's structural properties may influence its binding affinity and selectivity towards these enzymes.

Case Studies and Research Findings

Synthesis Methods

The synthesis of this compound typically involves the reaction of a suitable boron precursor with (3-methyl-1-butynyl) alcohol under acidic or basic conditions. Common methods include:

- Direct Esterification : Reacting boron oxide with (3-methyl-1-butynyl) alcohol.

- Boronate Formation : Utilizing lithium reagents to generate reactive intermediates that can couple with electrophiles .

Comparative Analysis

The following table summarizes some structurally similar compounds and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Boronic acid, (3-methylbut-1-en-1-yl)-boronic acid | C₇H₉B O₂ | Contains an enyne structure; used in similar reactions |

| (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester | C₁₃H₁₉B O₂ | Features additional methyl groups enhancing steric hindrance |

| 3-Methylbutan-1-ol boronic acid | C₇H₁₃B O₂ | Simpler structure; often used in similar synthetic pathways |

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester, and how do reaction parameters influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of boronic acids with alkynyl halides or through transesterification using diisopropyl boronate precursors. Key parameters include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd) enhance cross-coupling efficiency in Suzuki-Miyaura-type reactions .

- Solvent polarity : Non-polar solvents (e.g., THF) favor esterification, while polar aprotic solvents stabilize intermediates .

- Temperature control : Reactions typically proceed at 60–80°C to avoid decomposition of the alkynyl moiety .

Q. How can researchers characterize the structural configuration of this boronic ester?

- Methodology :

- NMR spectroscopy : <sup>11</sup>B NMR identifies boron coordination (e.g., trigonal vs. tetrahedral geometry), while <sup>1</sup>H/<sup>13</sup>C NMR resolves alkyl/alkynyl substituents .

- X-ray crystallography : Resolves bond angles and steric effects of the bis(1-methylethyl) ester groups, critical for understanding steric hindrance in reactions .

- FT-IR : Confirms B-O ester linkages (~1,350 cm⁻¹) and alkynyl C≡C stretches (~2,100 cm⁻¹) .

Q. What are the common reactivity patterns of this boronic ester in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura coupling : Reacts with aryl halides in the presence of Pd catalysts to form biaryl products. Steric bulk from the ester groups may slow transmetallation, requiring optimized ligand systems .

- Diol complexation : Forms reversible boronate esters with vicinal diols under basic conditions, a property leveraged in sensor design .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the enantiomeric purity of products derived from this boronic ester?

- Methodology :

- Chiral ligands : Use of (R)- or (S)-BINAP in Pd-catalyzed couplings induces asymmetry .

- Solvent engineering : Chiral ionic liquids (e.g., imidazolium salts) can stabilize transition states to improve selectivity .

- Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate intermediates with higher enantiomeric excess .

Q. How can researchers resolve contradictions in reported reactivity of this boronic ester with diols at varying pH levels?

- Methodology :

- pH-dependent studies : At physiological pH (7.4), the ester forms stable boronate complexes with diols, but acidic conditions (pH <6) hydrolyze the ester, releasing free boronic acid. Amine-containing diols (e.g., catecholamines) enhance stability via intramolecular B-N interactions .

- Competitive assays : Use isothermal titration calorimetry (ITC) to quantify binding affinities under conflicting pH conditions .

Q. What strategies mitigate hydrolysis of this boronic ester in aqueous environments for biomedical applications?

- Methodology :

- Protective groups : Introduce electron-withdrawing substituents on the boron center to reduce nucleophilic attack .

- Nanocarrier encapsulation : Embed the ester in liposomes or polymeric nanoparticles to shield it from water .

- Buffering agents : Co-administer tertiary amines (e.g., triethylamine) to neutralize released protons during hydrolysis .

Q. How does steric hindrance from the bis(1-methylethyl) groups influence catalytic activity in transition-metal systems?

- Methodology :

- Computational modeling : DFT calculations predict steric effects on Pd-B interaction energies and transition-state geometries .

- Comparative kinetics : Compare turnover frequencies (TOF) with less hindered analogs (e.g., methyl esters) to quantify steric limitations .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data on the thermal stability of this boronic ester?

- Methodology :

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures across studies; discrepancies may arise from impurities or moisture content .

- Accelerated aging studies : Expose the compound to controlled humidity/temperature and monitor degradation via LC-MS to identify critical stability thresholds .

Q. What analytical approaches validate the absence of toxic byproducts during ester hydrolysis?

- Methodology :

- GC-MS profiling : Screen hydrolyzed solutions for isopropanol or boronic acid derivatives, which may require quenching with scavengers (e.g., silica gel) .

- Cytotoxicity assays : Test hydrolyzed samples on cell lines (e.g., HEK293) to confirm biocompatibility for drug delivery applications .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Boron Coordination | Trigonal (δ<sup>11</sup>B ≈ 30 ppm) | |

| Thermal Decomposition | Onset at 150°C (TGA) | |

| Diol Binding Affinity | Kd = 2.3 mM (ITC, pH 7.4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.